molecular formula C26H28F3N3O4 B2566784 1-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)-4-phenylpiperazine oxalate CAS No. 477526-83-3

1-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)-4-phenylpiperazine oxalate

Cat. No. B2566784
CAS RN: 477526-83-3
M. Wt: 503.522
InChI Key: HHCVGUFNMIFNLE-UHFFFAOYSA-N
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Description

“1-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)-4-phenylpiperazine oxalate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of similar compounds often involves the Paal–Knorr reaction, which was used to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives . The reaction was catalyzed by α-amylase derived from hog pancreas .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic heterocycle . The trifluoromethyl group (-CF3) is a functional group in organofluorines .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For a similar compound, 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxaldehyde, the molecular weight is 267.25 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structures : One study focused on the synthesis and crystal structure analysis of triazoles with similar structural features. These compounds were synthesized using a one-pot strategy and characterized through various spectroscopic techniques. Crystal structure investigations revealed weak intermolecular hydrogen bonding interactions forming dimers. Density Functional Theory (DFT) calculations were performed to compare with experimental results and to probe structural properties, offering insights into the molecule's stability and reactivity (Ahmed et al., 2016).

Biological Activities

  • Antimicrobial Agents : Research on pyrrole derivatives highlighted their synthesis and evaluation as potential antimicrobial agents. The study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The antimicrobial activity was attributed to the presence of the heterocyclic ring, and the activity increased with the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Chemical Properties and Applications

  • Corrosion Inhibition : A theoretical study on bipyrazolic-type organic compounds was conducted using Density Functional Theory (DFT) to elucidate their potential as corrosion inhibitors. The study evaluated parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the gap energy, which relate to the compounds' efficiencies as corrosion inhibitors. The calculated results were in agreement with experimental data, suggesting the potential application of similar compounds in corrosion inhibition (Wang et al., 2006).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse activities of pyrrole-containing analogs .

properties

IUPAC Name

1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-phenylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3.C2H2O4/c1-18-15-20(17-28-11-13-29(14-12-28)22-8-4-3-5-9-22)19(2)30(18)23-10-6-7-21(16-23)24(25,26)27;3-1(4)2(5)6/h3-10,15-16H,11-14,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVGUFNMIFNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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